Differential Physicochemical Properties vs. Unsubstituted Pyrazole-Morpholine Hybrids
The presence of the 4-methyl group on the pyrazole ring distinguishes 2-(4-Methyl-1H-pyrazol-3-yl)morpholine from its unsubstituted pyrazole-morpholine counterparts. This substitution is predicted to increase lipophilicity, a critical parameter for optimizing membrane permeability and oral bioavailability in drug candidates. Calculated physicochemical properties for a related analog, (S)-2-(1-Methyl-4-pyrazolyl)morpholine, provide a baseline for comparison, showing a topological polar surface area (TPSA) of 39.1 Ų and an XLogP3-AA value of -0.7 [1]. While specific experimental values for the 4-methyl-3-yl regioisomer are not publicly available, the introduction of a methyl group is a standard and quantifiable medicinal chemistry tactic to modulate logP and influence target engagement [2].
| Evidence Dimension | Predicted Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3-AA: Not publicly available; TPSA: Not publicly available. |
| Comparator Or Baseline | Comparator: (S)-2-(1-Methyl-4-pyrazolyl)morpholine (PubChem CID 95776244); Baseline XLogP3-AA: -0.7; Baseline TPSA: 39.1 Ų. |
| Quantified Difference | The 4-methyl group is predicted to increase logP by an estimated +0.5 to +1.0 units compared to an unsubstituted pyrazole, based on standard fragment-based contribution values. Exact difference cannot be quantified without experimental determination. |
| Conditions | In silico predictions using XLogP3 and Cactvs (PubChem release 2021.05.07). |
Why This Matters
This differentiation matters because lipophilicity is a key determinant of a compound's ADME profile; even small changes can significantly impact cellular permeability and in vivo performance, making the specific substitution pattern a critical variable in SAR studies.
- [1] PubChem. (n.d.). (S)-2-(1-Methyl-4-pyrazolyl)morpholine (CID 95776244). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/95776244 View Source
- [2] Bentham Science. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Retrieved from https://www.benthamscience.com/article/127460 View Source
